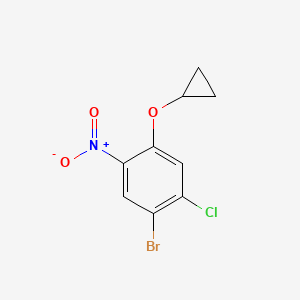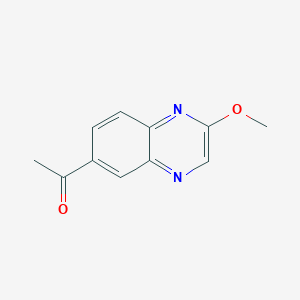
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester is an organic compound with a distinct structure that has garnered attention in various fields of scientific research. Known for its complex aromatic structure and potential reactivity, this compound plays a significant role in numerous chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester typically involves multiple steps starting with the naphthalene core. Common synthetic routes include:
Methoxylation of Naphthalene Derivatives: : Using reagents such as dimethyl sulfate or methanol in the presence of catalysts like aluminum chloride.
Carboxylation: : Introduction of the carboxylic group through reactions like Friedel-Crafts acylation.
Esterification: : Conversion of carboxylic acid to its methyl ester form using methanol and acid catalysts like sulfuric acid.
Industrial Production Methods: Industrial production of this compound can be achieved through large-scale organic synthesis techniques. These methods often involve:
Refluxing: : Maintaining reaction mixtures at high temperatures for prolonged periods.
Column Chromatography: : Purifying the product from reaction mixtures using silica gel and suitable solvents.
Types of Reactions
Oxidation: : Converts the compound into its corresponding naphthoquinone derivatives.
Reduction: : Forms dihydronaphthalene derivatives when reduced using agents like lithium aluminum hydride.
Substitution: : Electrophilic aromatic substitution reactions can introduce other functional groups at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium on carbon.
Substituting Agents: : Halogens, alkyl or acyl halides in the presence of Lewis acids like aluminum chloride.
Major Products: The main products of these reactions include various naphthalene derivatives which can be used as intermediates in further chemical syntheses.
Applications De Recherche Scientifique
2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester has a wide range of applications in:
Chemistry: : Used as an intermediate in organic synthesis for creating complex molecules.
Biology: : Studied for its potential biological activities, such as antibacterial and antifungal properties.
Medicine: : Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: : Utilized in the manufacture of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves:
Molecular Targets: : The compound interacts with various enzymes and receptors in biological systems, altering their activity.
Pathways Involved: : It can modulate biochemical pathways related to oxidation-reduction reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other naphthalenecarboxylic acid derivatives:
4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester: exhibits unique reactivity patterns due to its specific functional groups.
Similar compounds include: 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-, methyl ester; and 2-Naphthalenecarboxylic acid, 6-(phenylmethoxy)-, methyl ester, both of which share some chemical properties but differ in their precise reactivity and applications.
And there you have it—a deep dive into the world of 2-Naphthalenecarboxylic acid, 4,7-dimethoxy-6-(phenylmethoxy)-, methyl ester. What catches your interest the most about this compound?
Propriétés
Formule moléculaire |
C21H20O5 |
|---|---|
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl 4,7-dimethoxy-6-phenylmethoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C21H20O5/c1-23-18-11-16(21(22)25-3)9-15-10-19(24-2)20(12-17(15)18)26-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3 |
Clé InChI |
WNPXKGNSVXNVDS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=CC(=CC(=C2C=C1OCC3=CC=CC=C3)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B15364445.png)
![Ethyl 5-bromo-6-methoxybenzo[b]thiophene-3-carboxylate](/img/structure/B15364446.png)






![1-Benzyl-4-methyl-1,4-dihydropyrrolo[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B15364496.png)




